molecular formula C8H15NO2 B2876421 Ethyl 3-(methylamino)cyclobutane-1-carboxylate CAS No. 2248175-83-7

Ethyl 3-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B2876421
CAS No.: 2248175-83-7
M. Wt: 157.213
InChI Key: VLGPCSASGVDXOG-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(methylamino)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H15NO2 This compound features a cyclobutane ring substituted with an ethyl ester and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate and methylamine. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Ethyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(methylamino)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The cyclobutane ring and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminocyclobutane-1-carboxylate
  • Methyl 3-(methylamino)cyclobutane-1-carboxylate
  • Cyclobutane-1,1-dicarboxylic acid monoamide

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a methylamino group makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

IUPAC Name

ethyl 3-(methylamino)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)6-4-7(5-6)9-2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPCSASGVDXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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